TAK285-Iodo: Structural Dynamics, Pharmacological Profiling, and Applications in Molecular Imaging
TAK285-Iodo: Structural Dynamics, Pharmacological Profiling, and Applications in Molecular Imaging
Introduction: The Evolution of ErbB Kinase Inhibitors
The human epidermal growth factor receptor (HER) family, comprising EGFR (ErbB1) and HER2 (ErbB2), is a highly validated target in oncology. Dysregulation or amplification of these receptors drives aggressive phenotypes in breast, lung, and prostate carcinomas[1]. TAK-285 was originally developed as an orally bioavailable, ATP-competitive dual inhibitor of EGFR and HER2, demonstrating significant efficacy and blood-brain barrier (BBB) penetration[2].
TAK285-Iodo is a highly specialized chemical derivative of TAK-285. By replacing the trifluoromethyl ( −CF3 ) group on the phenoxy ring with an iodine atom ( −I ), researchers have created a molecule that serves two critical functions:
-
Structure-Activity Relationship (SAR) Probe : It interrogates the steric and electronic boundaries of the hydrophobic pocket within the kinase hinge region.
-
Radiotheranostic Precursor : It acts as the non-radioactive reference standard (cold standard) for the development of radioiodinated PET ( 124I ), SPECT ( 125I ), or radiotherapeutic ( 131I ) tracers targeting HER2/EGFR-overexpressing tumors[3].
Chemical Architecture & SAR Causality
The core scaffold of TAK285-Iodo is a pyrrolo[3,2-d]pyrimidine, which acts as the primary hinge-binding motif.
-
Hinge Binding : The N-1 and N-9 atoms of the pyrimidine ring system form critical bidentate hydrogen bonds with the backbone amide of Met793 in EGFR (or Met801 in HER2)[4].
-
The Iodine Substitution Causality : In the parent molecule, the −CF3 group occupies a deep, lipophilic pocket adjacent to the ATP-binding site. The substitution to an iodine atom is a calculated bioisosteric replacement. Iodine has a comparable van der Waals radius (2.15 Å) to a methyl or trifluoromethyl group but possesses a highly polarizable electron cloud. This polarizability enables halogen bonding —a highly directional non-covalent interaction where the electropositive "sigma-hole" of the iodine atom interacts with electron-rich backbone carbonyls (e.g., Thr790 or Leu788). This substitution often alters the drug's residence time ( 1/koff ) on the receptor, a critical parameter for sustained kinase inhibition.
Target Engagement & Mechanistic Pathway
TAK285-Iodo acts by competitively displacing ATP from the intracellular kinase domains of EGFR and HER2. This prevents receptor auto-phosphorylation and the subsequent trans-phosphorylation of HER3, effectively severing the downstream PI3K/AKT and MAPK/ERK signaling cascades that drive tumor proliferation[2].
Fig 1: TAK285-Iodo inhibition of EGFR/HER2-driven PI3K/AKT signaling.
Quantitative Data: Physicochemical Properties
To facilitate experimental design, the physicochemical properties of TAK285-Iodo are summarized below. The high molecular weight and lipophilicity necessitate specific formulation strategies (e.g., DMSO/Tween-80) for in vitro and in vivo administration[5].
| Property | Value / Description |
| Chemical Name | N-(2-(4-((3-chloro-4-(3-iodophenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide |
| Molecular Formula | C25H25ClIN5O3 |
| Molecular Weight | 605.86 g/mol |
| Exact Mass | 605.0691 Da |
| Target Kinases | EGFR (ErbB1), HER2 (ErbB2) |
| Elemental Analysis | C: 49.56%, H: 4.16%, Cl: 5.85%, I: 20.95%, N: 11.56%, O: 7.92% |
(Data aggregated from commercial chemical validation reports[6],[5])
Experimental Methodologies: Self-Validating Protocols
As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. A single readout is prone to artifacts; therefore, internal controls and orthogonal validation steps are mandatory.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Objective : Determine the IC50 of TAK285-Iodo against recombinant EGFR/HER2. Causality : TR-FRET is chosen over standard luminescence because the ratiometric emission readout intrinsically normalizes for well-to-well volume variations and compound auto-fluorescence, ensuring high-fidelity data.
-
Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution : Prepare a 10-point, 3-fold serial dilution of TAK285-Iodo in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration strictly ≤1% to prevent enzyme denaturation).
-
Enzyme-Substrate Mix : Add 2 nM recombinant EGFR or HER2 and 2 µM ULight-labeled poly-GT peptide substrate.
-
Reaction Initiation (The Critical Step) : Add ATP at exactly its apparent Km value for the specific kinase batch (typically 10-20 µM). Causality: Testing at the Km ensures the assay is maximally sensitive to ATP-competitive inhibitors. If ATP is too high, the IC50 will be artificially inflated.
-
Validation Controls :
-
Positive Control: 10 µM Staurosporine (100% inhibition baseline).
-
Negative Control: DMSO vehicle only (0% inhibition baseline).
-
-
Detection : Incubate for 60 minutes at RT. Add Eu-anti-phospho-tyrosine antibody and EDTA (to chelate Mg2+ and stop the reaction). Read the TR-FRET signal (Emission 665 nm / 615 nm ratio).
Protocol B: Radiotracer Cellular Uptake & Blocking Assay
Objective : Validate the specific receptor-mediated internalization of [125I] TAK285-Iodo in tumor cells. Causality : Lipophilic small molecules can passively partition into cellular membranes, creating false-positive "uptake" signals. A competitive blocking study is required to prove that the radioactive signal is driven by specific EGFR/HER2 binding rather than non-specific lipophilicity[3].
-
Cell Culture : Seed BT-474 (HER2 overexpressing) and MCF-7 (HER2 low, negative control) cells in 12-well plates at 2×105 cells/well. Incubate overnight.
-
Competitive Blocking (Self-Validation Step) : Divide the BT-474 wells into two groups: "Total Binding" and "Non-Specific Binding" (NSB). To the NSB wells, add 10 µM of unlabeled (cold) TAK-285 30 minutes prior to radiotracer addition. Causality: The cold TAK-285 will saturate all available HER2/EGFR receptors. Any residual signal in these wells represents non-specific membrane partitioning.
-
Radiotracer Incubation : Add 37 kBq (1 µCi) of [125I] TAK285-Iodo to all wells. Incubate at 37°C for 60 minutes.
-
Harvesting : Wash cells rapidly with ice-cold PBS (3x). Causality: Ice-cold buffer halts active membrane trafficking and receptor internalization, locking the assay state. Lyse cells with 1M NaOH.
-
Quantification : Measure the lysate radioactivity using a gamma counter. Normalize the counts per minute (CPM) to total protein concentration determined via a BCA assay.
Fig 2: Workflow for radiosynthesis and preclinical imaging of TAK285-Iodo.
References
- HER2/neu: an increasingly important therapeutic target.Open Access Journals.
- HER2 and HER3 cooperatively regulate cancer cell growth and determine sensitivity to the novel investigational EGFR/HER2 kinase TAK-285.Oncoscience.
- Radioiodinated Anastrozole and Epirubicin for HER2-Targeted Cancer Therapy: Molecular Docking and Dynamics Insights with Implications for Nuclear Imaging.MDPI.
- Development of Dual Inhibitors Targeting Epidermal Growth Factor Receptor in Cancer Therapy.Journal of Medicinal Chemistry - ACS Publications.
- TAK285-Iodo | EGFR/HER2 Inhibitor | Research Use.Benchchem.
- TAK285-Iodo | EGFR Inhibitor Theoretical Analysis.MedKoo Biosciences.
